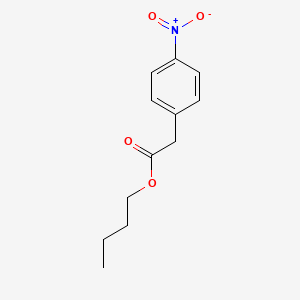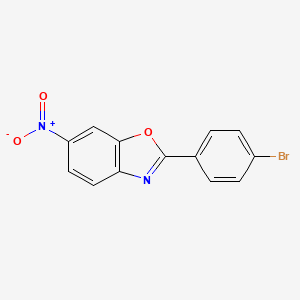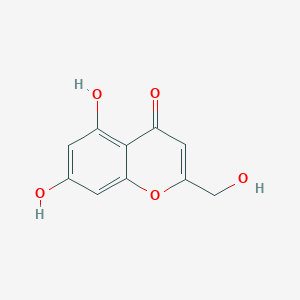![molecular formula C13H15BrO3 B13871886 3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
3-[4-(2-Bromoacetyl)phenyl]propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Bromoacetyl)phenyl]propyl acetate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of phenylpropyl acetate, where the phenyl ring is substituted with a bromoacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 4-phenylpropyl acetate.
Bromination: The phenyl ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: The brominated intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Bromoacetyl)phenyl]propyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Bromoacetyl)phenyl]propyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(2-Bromoacetyl)phenyl]propyl acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoacetylphenyl acetate: Similar structure but lacks the propyl chain.
3-Phenylpropyl acetate: Lacks the bromoacetyl substitution.
4-(2-Bromoacetyl)phenyl acetate: Similar structure but lacks the propyl chain.
Eigenschaften
Molekularformel |
C13H15BrO3 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
3-[4-(2-bromoacetyl)phenyl]propyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(15)17-8-2-3-11-4-6-12(7-5-11)13(16)9-14/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
RHAQKVXHSUOMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC1=CC=C(C=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)
![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)



